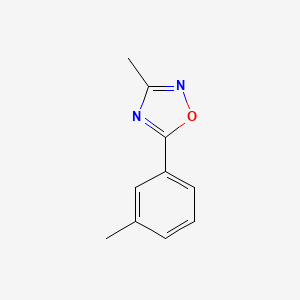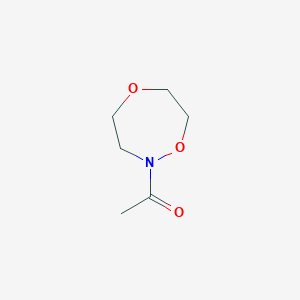![molecular formula C17H16Cl2N6O B2816682 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034600-78-5](/img/structure/B2816682.png)
2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound featuring notable structural characteristics that contribute to its diverse applications in scientific research and industry. This compound consists of a benzamide core substituted with dichloro groups and a pyrrolidinyl-triazolo-pyridazinyl moiety, making it an intriguing subject for chemists.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide involves multi-step organic synthesis processes. Generally, the synthetic route includes:
Formation of the benzamide core: Through the reaction of 2,3-dichlorobenzoyl chloride with appropriate amine reagents.
Pyrrolidin-1-yl group attachment: This step incorporates pyrrolidine via nucleophilic substitution or similar methods.
Triazolo-pyridazinyl moiety assembly: Involves cyclization reactions, often catalyzed by transition metals, to build the triazolo-pyridazinyl ring system.
Industrial Production Methods: Industrial synthesis scales up laboratory methods with modifications for efficiency. Catalysts, optimized temperature controls, and continuous flow processes are employed to maximize yield and minimize waste.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation under appropriate conditions, altering its functional groups.
Reduction: Suitable for reduction reactions, especially involving its nitrogen or chlorinated groups.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, given the presence of chlorine atoms and the reactive aromatic system.
Common Reagents and Conditions Used:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogenation agents, nucleophiles like amines and alcohols.
Major Products Formed: Depending on the reaction type, products can include various derivatives with modifications on the pyrrolidine or triazolo-pyridazinyl moieties, leading to a broad array of potential compounds.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules, and studied for its reactivity and structural attributes.
Biology: Investigated for its potential biological activity, particularly in binding studies with proteins or enzymes, and as a scaffold for drug discovery.
Industry: Incorporated into the development of advanced materials or chemical processes, given its stability and reactivity.
作用機序
The exact mechanism by which 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide exerts its effects depends on its application. Typically:
Molecular Targets: These may include specific proteins, receptors, or enzymes where the compound binds, influencing biological pathways.
Pathways Involved: The interaction with molecular targets can lead to alterations in signaling pathways, gene expression, or metabolic processes, ultimately causing the observed effects.
類似化合物との比較
2,3-dichloro-N-((6-(morpholin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide:
2,3-dichloro-N-((6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide: Featuring a piperidine group, offering a comparison in terms of biological activity and chemical properties.
Uniqueness: This compound's unique structural attributes—especially the combination of the pyrrolidine and triazolo-pyridazinyl groups—confer distinct reactivity profiles and potential for diverse applications, setting it apart from similar molecules.
This deep dive into 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide showcases its synthetic complexity, versatile reactivity, and broad research applications, underlining its significance in various scientific domains.
特性
IUPAC Name |
2,3-dichloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O/c18-12-5-3-4-11(16(12)19)17(26)20-10-15-22-21-13-6-7-14(23-25(13)15)24-8-1-2-9-24/h3-7H,1-2,8-10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMNWVASCWMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=C(C(=CC=C4)Cl)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2816606.png)
![1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B2816607.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2816609.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2816610.png)

![Methyl 2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2816612.png)

![Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2816614.png)
![6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B2816615.png)


